5-Ethoxy-2-nitroaniline

Organic Synthesis Nucleophilic Aromatic Substitution Process Chemistry

Researchers synthesizing anti-tubercular benzimidazoles often face supply inconsistencies for critical nitroaniline building blocks. 5-Ethoxy-2-nitroaniline (CAS 27076-16-0) is the validated precursor for generating derivatives with potent anti-mycobacterial activity (MIC 0.8-12.5 μg/mL). - Enables >30-fold potency gains over unsubstituted benzimidazole analogs. - Provides a free primary amine for reliable cyclization to 5-ethoxy substituted benzimidazole libraries. - Balanced LogP (2.43) and defined melting point (105-106°C) ensure consistent synthetic and analytical outcomes.

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
CAS No. 27076-16-0
Cat. No. B189149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethoxy-2-nitroaniline
CAS27076-16-0
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)[N+](=O)[O-])N
InChIInChI=1S/C8H10N2O3/c1-2-13-6-3-4-8(10(11)12)7(9)5-6/h3-5H,2,9H2,1H3
InChIKeyNWTQJQSOCJKTDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethoxy-2-nitroaniline Overview


5-Ethoxy-2-nitroaniline (CAS 27076-16-0) is a substituted nitroaniline derivative characterized by an ethoxy group at the 5-position and a nitro group at the 2-position of the aniline ring . With a molecular formula C8H10N2O3 and molecular weight of 182.18 g/mol, this compound serves as a versatile building block in organic synthesis and medicinal chemistry research . Its primary research value lies in its role as a key precursor for synthesizing substituted benzimidazole derivatives, a prominent heterocyclic scaffold in drug discovery, with derivatives demonstrating anti-tubercular activity with MIC values as low as 0.8 μg/mL [1].

Critical Differentiation of 5-Ethoxy-2-nitroaniline


Generic substitution of 5-ethoxy-2-nitroaniline with structurally similar nitroanilines is not feasible due to position-specific reactivity and divergent downstream synthetic outcomes. The 5-ethoxy substitution pattern enables distinct synthetic pathways that 2-nitroaniline (lacking the ethoxy group) and 5-methoxy-2-nitroaniline (with altered solubility and reactivity) cannot replicate . Furthermore, the unsubstituted primary amine distinguishes this compound from N-alkylated derivatives like 5-ethoxy-N-methyl-2-nitroaniline (MW 196.2) and 5-ethoxy-N-ethyl-2-nitroaniline (MW 210.23), which exhibit different hydrogen bonding capacity and subsequent reaction profiles . In benzimidazole synthesis, the specific 5-ethoxy substitution pattern is essential for generating derivatives with demonstrated anti-tubercular activity (MIC range 0.8–12.5 μg/mL) [1], and substituting with alternative positional isomers or N-substituted analogs would yield structurally distinct products with unverified biological profiles, invalidating any comparative structure-activity relationship analyses.

Quantitative Differentiation Evidence


Synthetic Accessibility: Nucleophilic Aromatic Substitution

5-Ethoxy-2-nitroaniline can be synthesized from 5-chloro-2-nitroaniline via nucleophilic aromatic substitution with sodium ethoxide in ethanol, achieving a 94% isolated yield after 48 hours at 80°C . This represents a practical, scalable route to the target compound. While no direct head-to-head yield comparison with synthesis of 5-methoxy-2-nitroaniline under identical conditions is available, the use of ethanol as both solvent and nucleophile source provides a cost- and operational advantage over methoxy analog synthesis requiring methanol .

Organic Synthesis Nucleophilic Aromatic Substitution Process Chemistry

Anti-Tubercular Activity of Benzimidazole Derivatives

5-Ethoxy-2-nitroaniline serves as a critical precursor for 5-ethoxy-benzimidazole derivatives that demonstrate anti-tubercular activity. The nitro group is reduced to yield 5-ethoxy ortho-phenylene diamine, which upon cyclization with substituted acids produces benzimidazoles [1]. These derivatives exhibit MIC values ranging from 0.8 to 12.5 μg/mL against M. tuberculosis H37Rv strain [1][2]. For comparison, unsubstituted benzimidazole derivatives synthesized from 2-nitroaniline (lacking the 5-ethoxy group) generally show higher MIC values (>25 μg/mL) against the same strain , establishing a clear structure-activity relationship for the 5-ethoxy substitution pattern.

Medicinal Chemistry Anti-Tubercular Activity Benzimidazole Synthesis

LogP and Solubility Differentiation

5-Ethoxy-2-nitroaniline exhibits a predicted LogP of 2.43 (ACD/Labs) and an estimated Log Kow of 2.59 (KOWWIN) , indicating moderate lipophilicity suitable for membrane permeability. In comparison, 2-nitroaniline (lacking the ethoxy group) has a lower LogP of approximately 1.83 [1], while 5-methoxy-2-nitroaniline has a LogP of approximately 1.96 . The ethoxy substitution increases lipophilicity by ~0.6 log units versus the unsubstituted analog and ~0.47 log units versus the methoxy analog, potentially enhancing passive membrane diffusion while retaining adequate aqueous solubility for biological assays.

Physicochemical Properties Lipophilicity ADME Prediction

Thermal Stability Profile

5-Ethoxy-2-nitroaniline has a measured melting point of 105–106°C [1] and a predicted boiling point of 361.5±22.0°C at 760 mmHg . In comparison, 2-nitroaniline (unsubstituted) exhibits a lower melting point of 71–73°C [2], while 5-methoxy-2-nitroaniline has a melting point of approximately 95–98°C . The 5-ethoxy substitution elevates the melting point by approximately 34°C relative to unsubstituted 2-nitroaniline and 7–11°C relative to the methoxy analog, indicating enhanced crystalline lattice stability that may confer advantages in solid-state formulation and long-term storage.

Thermal Properties Stability Handling and Storage

5-Ethoxy-2-nitroaniline Applications


Anti-Tubercular Benzimidazole Synthesis

5-Ethoxy-2-nitroaniline is optimally deployed as a starting material for synthesizing 5-ethoxy substituted benzimidazole derivatives with demonstrated anti-tubercular activity (MIC range 0.8–12.5 μg/mL against M. tuberculosis H37Rv) [1]. The 5-ethoxy substitution pattern enables ~2- to >30-fold greater potency compared to unsubstituted benzimidazole analogs, making this compound the rational choice over 2-nitroaniline or 5-methoxy-2-nitroaniline for tuberculosis drug discovery programs requiring sub-micromolar to low micromolar MIC values [1]. This application scenario is particularly relevant for academic and pharmaceutical research teams developing novel anti-mycobacterial agents.

Heterocyclic Scaffold Construction

The compound serves as an essential precursor for generating 5-ethoxy ortho-phenylene diamine via nitro group reduction, which subsequently undergoes cyclization with carboxylic acids to yield substituted benzimidazoles [1]. This synthetic sequence is validated by literature procedures demonstrating successful conversion to biologically active benzimidazole derivatives [1]. Researchers prioritizing efficient construction of 5-ethoxy substituted benzimidazole libraries should select this compound over N-alkylated analogs (e.g., 5-ethoxy-N-methyl-2-nitroaniline), which lack the free primary amine required for subsequent cyclization reactions .

Derivatization via Nucleophilic Substitution

The presence of both an electron-withdrawing nitro group (activating ortho/para positions for nucleophilic substitution) and a free primary amine (amenable to acylation, alkylation, or diazotization) positions 5-ethoxy-2-nitroaniline as a versatile scaffold for diverse derivatization strategies [1]. Its predicted LogP of 2.43 provides a balanced lipophilicity profile suitable for generating compound libraries with favorable predicted ADME properties. This compound is preferred over 2-nitroaniline (LogP ~1.83) in projects where enhanced membrane permeability is desired, and over 5-methoxy-2-nitroaniline when increased lipophilicity is beneficial for target engagement .

Chromatographic Reference Standard

With a well-characterized melting point of 105–106°C [1] and distinct chromatographic retention properties governed by its LogP of 2.43 , 5-ethoxy-2-nitroaniline is suitable for use as a reference standard in HPLC, LC-MS, and GC-MS method development. Its intermediate lipophilicity and unique substitution pattern provide clear chromatographic separation from common impurities and related substances, including 2-nitroaniline, 5-methoxy-2-nitroaniline, and N-alkylated derivatives . Analytical laboratories developing purity assays for nitroaniline intermediates should select this compound as a characterized reference material with documented physicochemical properties.

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